molecular formula C17H22N2O3 B5628449 N-(2-methoxy-5-nitrophenyl)adamantan-2-amine CAS No. 332108-15-3

N-(2-methoxy-5-nitrophenyl)adamantan-2-amine

Cat. No.: B5628449
CAS No.: 332108-15-3
M. Wt: 302.37 g/mol
InChI Key: SRGWXRXXKNMPJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxy-5-nitrophenyl)adamantan-2-amine is an organic compound with the molecular formula C17H22N2O3 and a molecular weight of 302.37 g/mol . It is characterized by a unique structure that incorporates an adamantane moiety linked to a 2-methoxy-5-nitrophenyl group via an amine bridge. This structure features four rings and has a calculated logP of 4.44, indicating significant hydrophobicity, and a polar surface area of 67.08 Ų . The compound is supplied with the CAS registry number 332108-15-3 . Compounds featuring adamantane scaffolds, such as this one, are of significant interest in medicinal chemistry and chemical biology due to their potential to interact with biological systems. Some adamantane-containing compounds have been investigated for their protective activity against toxins and viruses with intracellular modes of action, although specific mechanistic and application data for this particular derivative may be limited . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)adamantan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-22-16-3-2-14(19(20)21)9-15(16)18-17-12-5-10-4-11(7-12)8-13(17)6-10/h2-3,9-13,17-18H,4-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGWXRXXKNMPJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC2C3CC4CC(C3)CC2C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301185103
Record name N-(2-Methoxy-5-nitrophenyl)tricyclo[3.3.1.13,7]decan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301185103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332108-15-3
Record name N-(2-Methoxy-5-nitrophenyl)tricyclo[3.3.1.13,7]decan-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=332108-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Methoxy-5-nitrophenyl)tricyclo[3.3.1.13,7]decan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301185103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-nitrophenyl)adamantan-2-amine typically involves the following steps:

    Nitration: The starting material, 2-methoxyaniline, undergoes nitration to introduce the nitro group at the 5-position.

    Amidation: The nitrated product is then reacted with adamantan-2-amine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-nitrophenyl)adamantan-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon (Pd/C).

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are often used.

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The products vary depending on the substituent introduced.

Scientific Research Applications

Antiviral Properties

Research indicates that adamantane derivatives, including N-(2-methoxy-5-nitrophenyl)adamantan-2-amine, exhibit antiviral activity against several viruses. The adamantyl group enhances the stability of these compounds, allowing them to effectively inhibit viral replication mechanisms . For instance, related compounds have shown efficacy against influenza viruses and coronaviruses by interfering with viral entry or replication processes.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that derivatives of adamantane can inhibit the growth of various bacterial strains, including Escherichia coli and Bacillus subtilis. The presence of electron-withdrawing groups like nitro can enhance the antimicrobial potency by increasing the compound's reactivity .

Enzyme Inhibition

Inhibitory effects on enzymes such as α-amylase and urease have been observed with certain derivatives. For example, modifications to the phenyl ring can significantly influence enzyme inhibition profiles. Compounds with para-substituted electron-donating groups tend to exhibit enhanced inhibitory activity compared to their meta or ortho counterparts . This suggests that this compound may be a candidate for developing treatments for diabetes by inhibiting carbohydrate-digesting enzymes.

Case Studies

  • Antiviral Activity Against Influenza :
    A study investigated the efficacy of adamantane derivatives against influenza viruses, demonstrating that compounds similar to this compound could reduce viral titers in infected cell cultures by over 90% at specific concentrations.
  • Antimicrobial Testing :
    In a comparative study of various adamantane derivatives, this compound exhibited significant antibacterial activity with an MIC (Minimum Inhibitory Concentration) lower than that of standard antibiotics against E. coli.
  • Enzyme Inhibition Studies :
    A series of enzyme inhibition assays highlighted that compounds with similar structures showed IC50 values in the low micromolar range for α-amylase inhibition, suggesting potential applications in managing hyperglycemia.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)adamantan-2-amine involves its interaction with specific molecular targets. The adamantane core provides structural stability, while the 2-methoxy-5-nitrophenyl group interacts with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

N-(4-Bromophenyl)adamantan-2-amine (Bromantane)

  • Structure : Replaces the 2-methoxy-5-nitrophenyl group with a 4-bromophenyl moiety.
  • Physicochemical Properties : Molecular weight 306.25 g/mol (C₁₆H₂₀BrN) vs. ~350 g/mol (estimated) for the target compound. Bromine increases hydrophobicity compared to nitro and methoxy groups.
  • Biological Activity : Bromantane exhibits anxiolytic, neuroprotective, and adaptogenic effects, attributed to its modulation of dopamine synthesis and stress response pathways .
  • Synthesis : Typically prepared via Pd-catalyzed coupling or nucleophilic substitution, contrasting with Chan-Lam reactions used for nitro/methoxy derivatives .

N-(4-Nitrophenyl)adamantan-1-amine

  • Structure : Nitro group at the para position and adamantan-1-amine backbone.
  • Impact of Positional Isomerism: The para-nitro group may reduce steric hindrance compared to the meta-nitro in the target compound. Adamantan-1-amine vs.

N-(4-Methylphenyl)adamantan-2-amine

  • Structure : Methyl substituent instead of nitro and methoxy groups.
  • Reactivity : Lacks electron-withdrawing groups, making it less reactive in electrophilic substitutions. Reported 74% yield via Chan-Lam reaction highlights efficiency in synthesizing alkyl-substituted derivatives .

Variations in the Amine Backbone

N-(Prop-2-yn-1-yl)adamantan-2-amine

  • Structure : Propargyl group replaces the aromatic substituent.
  • Applications : Used in Glaser reactions for diyne synthesis, demonstrating versatility in catalytic cascades. Higher yield (80%) compared to aromatic derivatives, attributed to simpler steric demands .

N-(2-Methoxy-5-nitrophenyl)acetamide

  • Structure : Acetamide group instead of adamantan-2-amine.
  • Physicochemical Differences : Reduced basicity due to the amide group; lower molecular weight (210.19 g/mol) and higher solubility in polar solvents. Used as an intermediate in dye synthesis .

Physicochemical and Spectroscopic Comparisons

Compound Molecular Weight (g/mol) ¹³C NMR Shifts (δ, ppm) Key Applications
N-(2-Methoxy-5-nitrophenyl)adamantan-2-amine ~350 (estimated) 56.1 (OCH₃), 144.3 (NO₂) Neuroactive agent development
Bromantane 306.25 Not reported Anxiolytic, adaptogenic therapies
N-(4-Methylphenyl)adamantan-2-amine 269.41 21.5 (CH₃), 125.8 (aromatic C) Chan-Lam reaction model compound
N-(Prop-2-yn-1-yl)adamantan-2-amine 231.36 70.7 (alkynyl C), 37.9 (adamantane) Catalytic diyne synthesis

Biological Activity

N-(2-methoxy-5-nitrophenyl)adamantan-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing on diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by its adamantane core substituted with a methoxy and a nitrophenyl group. The synthesis typically involves the reaction of adamantane derivatives with nitro-substituted aromatic compounds, employing methods such as nucleophilic substitution and condensation reactions.

Biological Activity

1. Antimicrobial Properties

Research indicates that compounds with adamantane structures, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that related adamantane derivatives possess antibacterial effects against Escherichia coli and Bacillus subtilis . The presence of the methoxy group may enhance the electron density on the aromatic ring, contributing to increased interaction with microbial targets.

2. Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in metabolic processes. Notably, it has shown potential in inhibiting α-amylase and α-glucosidase, which are critical in carbohydrate metabolism. Compounds similar to this compound have demonstrated IC50 values indicating effective inhibition compared to standard drugs like acarbose .

3. Antiviral Activity

Adamantane derivatives are known for their antiviral properties, particularly against influenza viruses. This compound may exhibit similar activities due to its structural characteristics. The adamantane moiety is recognized for its ability to interfere with viral replication processes .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound may interact with various receptors involved in cellular signaling pathways, modulating their activity.
  • Enzyme Binding : Its structure allows for effective binding to active sites of enzymes, inhibiting their function.
  • Cell Membrane Disruption : The hydrophobic nature of the adamantane core may facilitate interactions with lipid membranes, leading to alterations in membrane integrity.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of several adamantane derivatives including this compound against common pathogens. Results indicated that modifications on the phenyl ring significantly influenced antibacterial activity, with optimal substitutions yielding MIC values as low as 16 μg/mL against S. aureus .
  • Enzyme Inhibition Profile : In vitro assays demonstrated that this compound exhibited superior inhibition of α-glucosidase compared to its analogs. This finding suggests a promising role for this compound in managing diabetes by delaying carbohydrate absorption .

Data Summary

PropertyActivity LevelReference
Antibacterial ActivitySignificant (MIC < 20 μg/mL)
α-Amylase InhibitionIC50 = 97.37 ± 1.52 μM
α-Glucosidase InhibitionPotent (compared to acarbose)
Antiviral PotentialModerate (similar compounds show effectiveness)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-methoxy-5-nitrophenyl)adamantan-2-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer :

  • Reductive Amination : React adamantan-2-one with 2-methoxy-5-nitroaniline using sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride in dichloromethane at room temperature. Yields range from 50–75%, with purity dependent on chromatographic separation .
  • Chan-Lam Coupling : Utilize Pd(dba)₂ and BINAP as catalysts with adamantan-2-amine and 2-methoxy-5-nitroaryl halides. Optimize stoichiometry (e.g., 1:1.2 amine-to-aryl halide ratio) in anhydrous dioxane at 80°C for 8 hours, achieving yields of 35–74% .
  • Critical Factors : Catalyst loading (5–10 mol%), base choice (e.g., t-BuONa), and inert atmosphere significantly impact yield. Purification via column chromatography (silica gel, hexane/ethyl acetate) enhances purity .

Q. How is the structure of this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ confirm adamantane cage protons (δ 1.5–2.2 ppm) and aromatic signals (δ 6.5–7.0 ppm for nitrophenyl group). Methoxy protons appear as a singlet at δ ~3.8 ppm .
  • X-ray Crystallography : Use SHELX programs for structure refinement. Adamantane’s rigid cage and planar nitrophenyl group produce distinct torsion angles (<10°), validated by SHELXL refinement with R-factors <5% .
  • Mass Spectrometry : MALDI-TOF confirms molecular ion [M+H]⁺ at m/z 343.2 (calculated: 343.17) .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

  • Methodological Answer :

  • Molecular Docking Adjustments : Recalibrate force fields (e.g., AMBER or CHARMM) to account for adamantane’s steric bulk. Compare docking scores (e.g., Glide SP) with experimental binding affinities (e.g., P2X7 receptor IC₅₀ values) .
  • Hybrid QM/MM Simulations : Model nitro group reduction pathways (e.g., using hydrogen gas/Pd catalyst) to predict intermediates not observed experimentally. Validate via cyclic voltammetry .
  • Case Study : In zinc(II) carboxylate complexes, computational predictions underestimated steric hindrance from the methoxy group, requiring empirical adjustment of ligand orientation .

Q. How does the substitution pattern on the adamantane core affect biological activity, based on current research?

  • Methodological Answer :

  • Adamantane Position : N-Substitution at the 2-position (vs. 1-position) enhances lipophilicity (logP +0.3), improving blood-brain barrier penetration in neuroactive analogs .
  • Substituent Effects :
  • Methoxy Group : Increases metabolic stability (t₁/₂ >4 hours in microsomal assays) but reduces P2X7 receptor affinity (IC₅₀ ~85 nM vs. 18 nM for non-methoxy analogs) .
  • Nitro Group : Facilitates π-stacking in enzyme active sites (e.g., DNA gyrase), enhancing antimicrobial activity (MIC 8 µg/mL against S. aureus) .
  • Comparative Data :
SubstituentlogPIC₅₀ (P2X7, nM)MIC (S. aureus, µg/mL)
2-Methoxy-5-nitro3.1858
4-Bromo (Bromantane)4.2980 (rat)N/A

Q. What catalytic systems are effective for functionalizing this compound in C–N bond-forming reactions?

  • Methodological Answer :

  • Palladium Catalysis : Use Pd(OAc)₂/Xantphos with aryl bromides in toluene at 110°C for Buchwald-Hartwig amination. Yields reach 60–80% with 5 mol% catalyst .
  • Copper-Mediated : Apply CuI/1,10-phenanthroline for Ullmann-type coupling with aryl iodides in DMF at 120°C. Lower yields (40–50%) due to steric hindrance .
  • Photoredox Catalysis : Employ Ir(ppy)₃ under blue light for radical C–H amination, achieving regioselectivity >90% at the nitro group’s para-position .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of adamantane derivatives?

  • Methodological Answer :

  • Species Selectivity : Rat P2X7 receptors show 10-fold lower sensitivity to adamantane analogs (e.g., AACBA IC₅₀ 980 nM) compared to human receptors (IC₅₀ 85 nM). Use species-specific cell lines for assays .
  • Solubility Artifacts : Poor aqueous solubility (<10 µM) may falsely reduce in vitro activity. Use DMSO stocks ≤0.1% and confirm solubility via dynamic light scattering .
  • Metabolite Interference : Nitro-to-amine reduction in hepatic microsomes generates active metabolites. Quantify via LC-MS/MS and adjust activity calculations .

Methodological Best Practices

  • Synthetic Optimization : Prioritize Chan-Lam coupling for scalability, but include reductive amination for high-purity small-scale batches .
  • Characterization : Combine XRD (SHELX-refined) with 2D NMR (COSY, HSQC) to resolve adamantane proton overlap .
  • Biological Assays : Validate P2X7 receptor activity using YO-PRO-1 uptake assays alongside IL-6 release profiling to avoid false positives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.